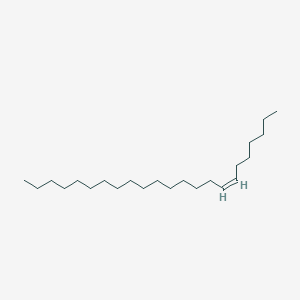

(7Z)-7-TRICOSENE

Description

Properties

IUPAC Name |

(Z)-tricos-7-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-23H2,1-2H3/b15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYCVIRCWSSJOW-SQFISAMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on (7Z)-7-Tricosene: Chemical Structure, Properties, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

(7Z)-7-Tricosene is a long-chain mono-unsaturated hydrocarbon of significant interest due to its role as a semiochemical, particularly as a male-specific sex pheromone in the common housefly, Musca domestica, and its involvement in the chemical communication of other insect species such as Drosophila melanogaster. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis and analysis are provided, along with a proposed signaling pathway for its action in Drosophila.

Chemical Structure and Identification

This compound is a straight-chain alkene with 23 carbon atoms and a single cis-double bond located at the seventh carbon position.

-

Chemical Name: this compound

-

Synonyms: (Z)-7-Tricosene, cis-7-Tricosene

-

Molecular Formula: C₂₃H₄₆

-

Molecular Weight: 322.6 g/mol [1]

-

CAS Number: 52078-42-9[1]

-

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Liquid at room temperature | General Knowledge |

| Boiling Point | 399.4 ± 9.0 °C at 760 mmHg | [2] |

| Density | 0.8 ± 0.1 g/cm³ | [2] |

| Flash Point | 208.8 ± 9.7 °C | [2] |

| Vapor Pressure | 0.0 ± 0.4 mmHg at 25°C (Predicted) | [2] |

| Refractive Index | 1.453 | [2] |

| Solubility | Soluble in organic solvents such as hexane, acetone (10 mg/ml), DMF (20 mg/ml), DMSO (20 mg/ml), and ethanol (20 mg/ml).[1] | [1] |

Biological Role as a Pheromone

This compound is a well-documented pheromone in several insect species. In the housefly, Musca domestica, it is a major component of the female-produced sex pheromone that attracts males for mating. In Drosophila melanogaster, it is a male-enriched cuticular hydrocarbon that plays a role in inhibiting male-male courtship and is involved in aggression.[1] The perception of this compound is mediated by specific chemoreceptors, leading to a cascade of neural signals that elicit a behavioral response.

Synthesis and Analysis: Experimental Protocols

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes, including this compound.[3] The general strategy involves the reaction of a phosphonium ylide with an aldehyde or ketone. For this compound, this can be achieved by reacting heptyltriphenylphosphonium bromide with hexadecanal.

Materials:

-

Heptyltriphenylphosphonium bromide

-

Hexadecanal

-

Sodium hydride (NaH) or other strong base

-

Anhydrous tetrahydrofuran (THF)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend heptyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension in an ice bath and add sodium hydride portion-wise with stirring. Allow the mixture to warm to room temperature and stir for several hours until the formation of the orange-red ylide is complete.

-

Wittig Reaction: Cool the ylide solution in an ice bath and add a solution of hexadecanal in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of water. Extract the mixture with hexane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product, containing the desired this compound and triphenylphosphine oxide as a major byproduct, is purified by column chromatography on silica gel using hexane as the eluent. The progress of the separation can be monitored by thin-layer chromatography (TLC).

-

Characterization: The purified this compound should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of insect cuticular hydrocarbons like this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms)

Sample Preparation:

-

Extraction from Insects: Individual or pooled insects can be extracted by immersion in a non-polar solvent like hexane for a few minutes. The solvent is then transferred to a clean vial and concentrated under a gentle stream of nitrogen if necessary.

-

Synthetic Samples: Dilute the purified synthetic this compound in hexane to an appropriate concentration (e.g., 10-100 ng/µL).

GC-MS Parameters (Typical):

-

Injector Temperature: 250-280 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of 280-300 °C, and hold for several minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

MS Scan Range: m/z 40-400.

Data Analysis:

The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 322 and a characteristic fragmentation pattern for a long-chain alkene.

Signaling Pathway in Drosophila melanogaster

In Drosophila melanogaster, the perception of the contact pheromone this compound is mediated by the gustatory receptor Gr32a, which is expressed in chemosensory neurons. While the complete downstream signaling cascade is still under investigation, a plausible pathway can be proposed based on current knowledge of insect gustatory signaling. It is suggested that Gr32a may function as a ligand-gated ion channel, and its activation can lead to neuronal depolarization and subsequent behavioral responses. The signaling may also involve G-protein independent pathways.

Below is a DOT language script for a diagram illustrating the proposed signaling pathway.

Caption: Proposed signaling pathway for this compound in Drosophila.

Experimental Workflow Visualization

The general workflow for the synthesis and analysis of this compound can be visualized as a logical progression of steps. The following DOT script generates a diagram of this experimental workflow.

Caption: Experimental workflow for synthesis and analysis of this compound.

Conclusion

This compound is a vital semiochemical in the chemical ecology of several insect species. Understanding its chemical properties, synthesis, and mode of action is crucial for research in chemical ecology, pest management, and the development of novel insect control strategies. The detailed protocols and pathways presented in this guide offer a solid foundation for researchers and professionals working with this important molecule. Further research is warranted to fully elucidate the downstream components of its signaling pathway and to explore its potential applications in agricultural and public health contexts.

References

The Biosynthesis of (7Z)-7-Tricosene in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7Z)-7-Tricosene is a key cuticular hydrocarbon (CHC) in many insect species, playing a crucial role in chemical communication, particularly as a sex pheromone in species like Drosophila melanogaster. The biosynthesis of this C23 monoene is a complex, multi-step process localized primarily in specialized abdominal cells called oenocytes. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the enzymatic players, their substrates, and the key cellular processes involved. It also presents relevant quantitative data and detailed experimental protocols for studying this pathway, aimed at facilitating further research and potential applications in pest management and drug development.

The Core Biosynthesis Pathway

The synthesis of this compound originates from common fatty acid metabolism and proceeds through a series of elongation, desaturation, and reductive decarbonylation steps. The entire pathway is a coordinated effort of several enzyme families.

De Novo Fatty Acid Synthesis

The pathway begins with the de novo synthesis of saturated long-chain fatty acids (LCFAs). Acetyl-CoA is carboxylated to malonyl-CoA by Acetyl-CoA Carboxylase (ACC) . Subsequently, Fatty Acid Synthase (FAS) catalyzes the iterative condensation of malonyl-CoA with an acetyl-CoA primer to produce a C16 saturated fatty acid, palmitoyl-CoA.

Desaturation to Form the Precursor Monoene

The C16 fatty acyl-CoA is then desaturated by a specific Δ9-desaturase . In Drosophila melanogaster, the enzyme Desat1 has been identified as the key player in this step. It introduces a cis double bond between carbons 9 and 10 of the palmitoyl-CoA (counting from the carboxyl end), resulting in the formation of (Z)-9-hexadecenoyl-CoA. This ω-7 fatty acid is the crucial precursor that dictates the final position of the double bond in 7-tricosene.

Elongation to the Very-Long-Chain Fatty Acid (VLCFA)

The (Z)-9-hexadecenoyl-CoA is then elongated by a series of enzymatic reactions collectively carried out by an elongase (ELO) complex. This complex sequentially adds two-carbon units from malonyl-CoA to the growing fatty acyl chain. For the synthesis of the C24 precursor of 7-tricosene, four elongation cycles are required. In Drosophila melanogaster, the elongase eloF is a strong candidate for this process, as it is known to be involved in the production of very-long-chain fatty acids and is highly expressed in females, which produce significant amounts of long-chain CHCs.[1][2][3][4] The final product of this stage is (Z)-15-tetracosenoyl-CoA.

Reduction to a Fatty Aldehyde

The C24 very-long-chain fatty acyl-CoA is then reduced to its corresponding aldehyde, (Z)-15-tetracosenal. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR) .

Oxidative Decarbonylation to this compound

The final and unique step in insect hydrocarbon biosynthesis is the oxidative decarbonylation of the fatty aldehyde. This reaction is catalyzed by a specialized cytochrome P450 enzyme. In Drosophila, CYP4G1 , in conjunction with NADPH-cytochrome P450 reductase (CPR) , removes the carbonyl carbon from (Z)-15-tetracosenal, releasing it as CO2 and forming the final product, this compound.[2]

Quantitative Data Summary

The following table summarizes available quantitative data related to the biosynthesis of this compound and its precursors in Drosophila melanogaster.

| Parameter | Value | Organism/Tissue | Reference |

| desat1 transcript level (males) | 0.32 attomole/µg | Drosophila melanogaster oenocytes | [5] |

| desat1 transcript level (females) | 0.49 attomole/µg | Drosophila melanogaster oenocytes | [5] |

| Decrease in unsaturated hydrocarbons with desat1 RNAi in oenocytes (males) | 96% | Drosophila melanogaster | [5] |

| Decrease in unsaturated hydrocarbons with desat1 RNAi in oenocytes (females) | 78% | Drosophila melanogaster | [5] |

| Substrate preference of Desat1 | Palmitate (C16:0) | Drosophila melanogaster | |

| Substrate range of eloF | Saturated and monounsaturated fatty acids up to C30 | Drosophila melanogaster (expressed in yeast) | [1] |

Mandatory Visualizations

Caption: Biosynthesis pathway of this compound in insects.

Caption: Experimental workflow for CHC analysis by GC-MS.

Caption: Workflow for oenocyte-specific RNAi in Drosophila.

Experimental Protocols

Protocol 1: Cuticular Hydrocarbon Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract, identify, and quantify this compound and other CHCs from insect samples.

Materials:

-

Insect samples (e.g., 5-10 adult Drosophila melanogaster)

-

Hexane (GC grade)

-

Internal standard (e.g., n-C30 alkane, 10 ng/µL in hexane)

-

Glass vials (2 mL) with Teflon-lined caps

-

Microsyringe

-

Nitrogen gas stream

-

GC-MS system equipped with a non-polar capillary column (e.g., DB-5)

Procedure:

-

Place a known number of insects into a clean glass vial.

-

Add 200 µL of hexane containing the internal standard.

-

Gently agitate the vial for 5 minutes at room temperature to extract the CHCs.

-

Carefully transfer the hexane extract to a new vial using a glass Pasteur pipette.

-

Concentrate the extract to near dryness under a gentle stream of nitrogen gas.

-

Reconstitute the sample in 50 µL of hexane.

-

Inject 1 µL of the reconstituted sample into the GC-MS.

-

GC-MS Parameters (Example):

-

Injector temperature: 280°C

-

Oven program: Initial temperature 150°C, hold for 2 min, ramp at 15°C/min to 320°C, hold for 10 min.

-

Carrier gas: Helium at a constant flow rate.

-

Mass spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 600.

-

-

Data Analysis:

Protocol 2: Oenocyte-Specific Gene Knockdown using RNAi in Drosophila melanogaster

Objective: To specifically knockdown the expression of a target gene (e.g., desat1 or eloF) in the oenocytes to study its effect on this compound biosynthesis.

Materials:

-

Drosophila stocks:

-

Oenocyte-specific GAL4 driver line (e.g., promE(800)-GAL4)

-

UAS-RNAi line for the target gene (obtained from a stock center like the Bloomington Drosophila Stock Center)

-

-

Standard Drosophila rearing medium and vials.

-

Stereomicroscope for sorting flies.

Procedure:

-

Set up genetic crosses between virgin females from the oenocyte-specific GAL4 driver line and males from the UAS-RNAi line.

-

As a control, cross the GAL4 driver line with a wild-type strain (e.g., w1118) and the UAS-RNAi line with the same wild-type strain.

-

Rear the crosses at 25°C.

-

Collect the F1 progeny. The flies carrying both the GAL4 driver and the UAS-RNAi construct will exhibit oenocyte-specific knockdown of the target gene.

-

Age the F1 progeny for 3-5 days to allow for the accumulation of CHCs.

-

Analyze the CHC profile of the knockdown and control flies using the GC-MS protocol described above.

-

(Optional) Perform quantitative real-time PCR (qRT-PCR) on RNA extracted from dissected oenocytes to confirm the knockdown efficiency of the target gene.

-

(Optional) Conduct behavioral assays to assess the impact of altered CHC profiles on mating success or other behaviors.[9][10][11]

Protocol 3: Heterologous Expression and Functional Characterization of Desaturase and Elongase Enzymes in Yeast

Objective: To functionally characterize the substrate specificity of candidate desaturase and elongase enzymes involved in this compound biosynthesis.

Materials:

-

Saccharomyces cerevisiae strain deficient in endogenous desaturase and elongase activity (e.g., a strain with deletions in the OLE1 and ELO1 genes).

-

Yeast expression vector (e.g., pYES2).

-

cDNA of the target insect gene (e.g., desat1 or eloF).

-

Yeast transformation reagents.

-

Yeast culture medium (with and without uracil for selection).

-

Galactose for inducing gene expression.

-

Potential fatty acid substrates (e.g., palmitic acid, stearic acid).

-

Reagents for fatty acid methyl ester (FAME) derivatization (e.g., methanolic HCl).

-

GC-MS system.

Procedure:

-

Clone the full-length coding sequence of the target insect gene into the yeast expression vector.

-

Transform the expression construct into the engineered yeast strain.

-

Select for transformed yeast colonies on appropriate selective media.

-

Inoculate a liquid culture of the transformed yeast and grow to mid-log phase.

-

Induce the expression of the insect gene by adding galactose to the culture medium.

-

Supplement the culture with a potential fatty acid substrate.

-

After a period of incubation (e.g., 48-72 hours), harvest the yeast cells.

-

Extract the total lipids from the yeast cells.

-

Derivatize the fatty acids to fatty acid methyl esters (FAMEs).

-

Analyze the FAME profile by GC-MS to identify the products of the expressed insect enzyme.[12][13][14][15][16]

Conclusion

The biosynthesis of this compound in insects is a well-defined pathway involving a conserved set of enzymes. Understanding the intricacies of this pathway, from the initial fatty acid precursors to the final hydrocarbon product, is crucial for deciphering the chemical language of insects. The experimental protocols provided in this guide offer a robust framework for researchers to investigate this pathway further, paving the way for the development of novel strategies for pest control and for advancing our fundamental knowledge of insect biochemistry and chemical ecology.

References

- 1. pnas.org [pnas.org]

- 2. uniprot.org [uniprot.org]

- 3. Regulatory Changes in the Fatty Acid Elongase eloF Underlie the Evolution of Sex-specific Pheromone Profiles in Drosophila prolongata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Quantitative proteomics reveals the dynamics of protein changes during Drosophila oocyte maturation and the oocyte-to-embryo transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. lipidmaps.org [lipidmaps.org]

- 8. researchgate.net [researchgate.net]

- 9. RNAi-Based Techniques for the Analysis of Gene Function in Drosophila Germline Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Persistence of RNAi-Mediated Knockdown in Drosophila Complicates Mosaic Analysis Yet Enables Highly Sensitive Lineage Tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Proteomic and Metabolomic Profiling Reveals Altered Mitochondrial Metabolism and Folate Biosynthesis Pathways in the Aging Drosophila Eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Rational engineering approaches for establishing insect olfaction reporters in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rational engineering approaches for establishing insect olfaction reporters in yeast | Semantic Scholar [semanticscholar.org]

The Discovery and Identification of Tricosene Isomers as Insect Pheromones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal research leading to the discovery and identification of tricosene isomers as critical components of insect sex pheromones. Focusing on the foundational discovery of (Z)-9-tricosene ("muscalure") in the housefly, Musca domestica, and the subsequent identification of (7Z)-7-tricosene in lepidopteran species, this document details the experimental methodologies, presents key quantitative data, and visualizes the scientific workflows. This in-depth analysis is intended to serve as a valuable resource for researchers in chemical ecology, pest management, and drug development, offering insights into the pioneering techniques of pheromone chemistry and its applications.

Introduction

Chemical communication is a cornerstone of insect behavior, with pheromones playing a pivotal role in processes such as mating, aggregation, and alarm signaling. Among the vast array of insect pheromones, long-chain unsaturated hydrocarbons, particularly tricosene isomers, have been identified as key sex attractants in several economically important insect species. The initial breakthrough in this area was the isolation, identification, and synthesis of (Z)-9-tricosene from the female housefly, Musca domestica, by Carlson and his colleagues in 1971.[1][2] This discovery not only provided a powerful new tool for housefly control but also laid the groundwork for the subsequent identification of other behavior-modifying chemicals. More recently, this compound has been identified as a significant component of the sex pheromone blend in certain moth species, highlighting the evolutionary conservation and diversification of these chemical signals.[3][4] This guide will dissect the key experiments and data that led to these landmark discoveries.

The Foundational Discovery: (Z)-9-Tricosene in Musca domestica

The identification of (Z)-9-tricosene, named muscalure, as the primary sex pheromone of the female housefly was a landmark achievement in chemical ecology.[1][2][5]

Experimental Protocols

The research team led by Carlson employed a multi-step approach to isolate and identify the housefly pheromone.[1][2]

2.1.1. Pheromone Extraction and Fractionation

-

Source Material: Cuticular lipids were obtained by washing sexually mature female houseflies (Musca domestica L.) with hexane or ether. Fecal lipids were also extracted as they were found to be a source of the attractant.[1][2]

-

Column Chromatography: The crude lipid extract was concentrated and chromatographed on a silicic acid column. The active fraction containing the pheromone was eluted with hexane.[1]

-

Thin-Layer Chromatography (TLC): The active hexane fraction was further purified using silica gel-silver nitrate TLC plates, which separates compounds based on the degree of unsaturation.[1]

2.1.2. Bioassay for Attractancy

-

Olfactometer: A laboratory olfactometer was used to test the attractiveness of different fractions to sexually mature male houseflies.[1] The apparatus consisted of a chamber where male flies were released, with a choice of moving towards a test sample or a control. The number of flies attracted to each was counted.

-

Pseudofly Bioassay: This assay involved treating a small, inanimate object (a "pseudofly," such as a knot) with the test compound and observing the number of mating strikes by male houseflies.[5]

2.1.3. Chemical Identification

-

Gas Chromatography (GC): The purified active fraction was analyzed by GC to determine its purity and retention time.

-

Mass Spectrometry (MS): GC-MS was used to determine the molecular weight and fragmentation pattern of the active compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify functional groups, specifically the presence and configuration of a double bond. The absence of a band at 967 cm⁻¹ indicated a (Z)- or cis-configuration.[1]

-

Hydrogenation: The natural pheromone and the synthetic compound were subjected to instantaneous hydrogenation in the GC pathway. Both produced n-tricosane, confirming a C23 straight-chain structure.[1]

2.1.4. Synthesis of (Z)-9-Tricosene

The proposed structure was confirmed by synthesizing (Z)-9-tricosene and comparing its chemical and biological properties to the natural pheromone.[1][6]

Data Presentation

The following table summarizes the key quantitative findings from the bioassays conducted by Carlson et al. (1971).

| Material Tested | Dosage (µg) | Percentage of Male Flies Attracted |

| Fecal Lipid (External Standard) | 60,000 | 18 |

| Cuticular Hydrocarbons | 2,000 | 13 |

| Cuticular Monoolefin C₂₃ | 20 | 25 |

| Synthetic (Z)-9-Tricosene | 20 | 25 |

| Synthetic (E)-9-Tricosene | 20 | 3 |

Data adapted from Carlson et al., 1971.[1]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the discovery and identification of (Z)-9-tricosene.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. (Z)-7-tricosene and monounsaturated ketones as sex pheromone components of the Australian guava moth Coscinoptycha improbana: identification, field trapping, and phenology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (7Z)-Tricosene Improves Pheromone Trap Catch of Raspberry Bud Moth, Heterocrossa rubophaga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. Studies on the Insect Sex Pheromones(Ⅴ)——The Synthesis of the Housefly Sex Attractant Z-9-Tricosene [cjcu.jlu.edu.cn]

The Role of (7Z)-7-Tricosene in Drosophila melanogaster Mating Behavior: A Technical Guide

(7Z)-7-Tricosene (7-T) , a key cuticular hydrocarbon (CHC) in Drosophila melanogaster, plays a multifaceted and crucial role in regulating mating behavior. This technical guide provides an in-depth analysis of the synthesis, perception, and behavioral consequences of 7-T, targeting researchers, scientists, and drug development professionals. It consolidates quantitative data, details experimental methodologies, and visualizes the underlying biological pathways.

Dual Role of this compound in Mating Behavior

This compound is a sexually dimorphic pheromone, primarily produced by males, where it acts as an anti-aphrodisiac to suppress male-male courtship.[1] Conversely, for females, it functions as an aphrodisiac, increasing their receptivity to mating.[1][2] This dual functionality underscores its importance in ensuring reproductive fitness and species recognition.

Influence on Female Mating Receptivity

The presence of 7-T on a male's cuticle significantly enhances his mating success with females. Studies have demonstrated a dose-dependent relationship between the amount of 7-T and female receptivity, impacting both the latency to copulation and the overall frequency of mating.[1]

Inhibition of Male-Male Courtship

In interactions between males, 7-T serves as a chemical cue that inhibits courtship behavior. This prevents unproductive energy expenditure and directs courtship efforts towards viable female partners.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative impact of this compound on key mating behavior parameters in Drosophila melanogaster.

| Male Genotype/Treatment | Mean Amount of 7-T (ng) | Mating Success with Control Females (%) | Mean Mating Latency (min) |

| desat1 mutant (low 7-T) | 63 | 54-61 | 20-22 |

| N2 (control) | 450 | 71-85 | 10-15 |

| EP line (high 7-T) | 1294 | 71-85 | 10-15 |

| desat1 male perfumed with 70-90 ng 7-T | ~70-90 | No significant change from baseline | No significant change from baseline |

| desat1 male perfumed with >90 ng 7-T | >90 | Proportional increase | Proportional decrease |

Table 1: Effect of varying endogenous and applied levels of this compound on female mating behavior. Data compiled from studies on desat1 mutants with deficient 7-T production and perfuming experiments.[1]

Experimental Protocols

This section details the key experimental methodologies used to investigate the role of this compound in Drosophila mating behavior.

Gas Chromatography-Mass Spectrometry (GC-MS) for Cuticular Hydrocarbon Analysis

GC-MS is the standard method for identifying and quantifying cuticular hydrocarbons like 7-T.[3]

Objective: To extract, separate, and identify CHCs from individual flies.

Methodology:

-

Sample Preparation: Individual flies are anaesthetized on ice or with CO2.

-

Extraction: The fly is submerged in a glass vial containing a non-polar solvent, typically hexane, for a precise duration (e.g., 5 minutes) to dissolve the cuticular lipids.

-

Internal Standard: A known amount of an internal standard (e.g., n-hexacosane) is added to the extract for accurate quantification.

-

Concentration: The solvent is evaporated under a gentle stream of nitrogen to concentrate the CHC extract.

-

GC-MS Analysis: The concentrated extract is injected into a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatograph: The CHCs are separated based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometer: The separated compounds are ionized and fragmented, and the resulting mass spectrum is used for identification by comparing it to known standards and libraries.

-

Courtship Conditioning Assay

This behavioral assay is used to measure the effect of pheromones on male courtship behavior and to study learning and memory in the context of mating.[4][5][6]

Objective: To quantify changes in a male's courtship intensity after exposure to a non-receptive female (e.g., a mated female or a female perfumed with an anti-aphrodisiac).

Methodology:

-

Fly Preparation:

-

Subject males are collected as virgins and aged individually for 3-5 days.

-

"Trainer" females are mated 24 hours prior to the assay.

-

-

Training Phase: A subject male is placed in a small chamber with a mated female for a defined period (e.g., 1 hour). The male's attempts to court will be rejected.

-

Testing Phase: The "trained" male is then transferred to a new chamber with a virgin, receptive female. A "naive" male (with no prior exposure to a mated female) is used as a control.

-

Data Acquisition: The courtship behavior of both trained and naive males is recorded for a set duration (e.g., 10 minutes). The time spent performing specific courtship behaviors (orienting, tapping, wing vibration, licking, and attempting copulation) is measured.

-

Analysis: The Courtship Index (CI) is calculated as the percentage of time the male spends courting. A reduction in the CI of trained males compared to naive males indicates successful conditioning.

Oenocyte-Specific Gene Knockdown

To study the genetic basis of 7-T production, RNA interference (RNAi) is used to specifically knockdown genes in the oenocytes, the primary site of CHC synthesis.

Objective: To reduce the expression of a target gene (e.g., desaturase1) specifically in oenocytes to observe the effect on 7-T production and subsequent behavior.

Methodology:

-

Genetic Tools: The GAL4/UAS system is employed. A fly line expressing the GAL4 transcription factor specifically in oenocytes (e.g., an oenocyte-specific driver) is crossed with a UAS-RNAi line targeting the gene of interest.

-

Offspring: The progeny of this cross will express the RNAi construct only in their oenocytes.

-

Phenotypic Analysis: The CHC profile of these flies is analyzed using GC-MS to confirm the reduction in 7-T. Behavioral assays, such as courtship conditioning, are then performed to assess the consequences of reduced 7-T levels.

Signaling Pathways and Experimental Workflows

The perception of this compound and the experimental procedures to study it can be visualized as interconnected pathways.

Figure 1: Signaling pathway for this compound perception.

Figure 2: General experimental workflow.

Conclusion

This compound is a pivotal chemical signal in the intricate mating rituals of Drosophila melanogaster. Its dual role as a male anti-aphrodisiac and a female aphrodisiac highlights the efficiency of chemical communication in modulating complex social behaviors. The experimental protocols and signaling pathways detailed in this guide provide a framework for further investigation into the genetic, neural, and evolutionary basis of pheromone-mediated communication. A thorough understanding of these mechanisms is not only fundamental to insect neurobiology but also holds potential for the development of novel pest management strategies.

References

- 1. A Drosophila male pheromone affects female sexual receptivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sexual Experience Enhances Drosophila melanogaster Male Mating Behavior and Success - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]

- 5. A simplified courtship conditioning protocol to test learning and memory in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Natural Occurrence of (7Z)-7-Tricosene in Insect Species: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(7Z)-7-Tricosene is an unsaturated cuticular hydrocarbon (CHC) that plays a pivotal role in the chemical communication systems of various insect species. Functioning as a pheromone, it mediates a range of behaviors crucial for reproduction and social interaction. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its quantitative presence in select species, detailed experimental protocols for its analysis, and an exploration of the biosynthetic and signaling pathways associated with this significant semiochemical. The information is presented to support further research into its potential applications, including the development of novel pest management strategies and as a tool in drug discovery programs targeting insect-specific biochemical pathways.

Natural Occurrence and Function of this compound

This compound has been identified as a key semiochemical in several insect orders, most notably Diptera, Hymenoptera, and Lepidoptera. Its primary role is as a pheromone, influencing behaviors such as courtship, mating, and social organization.

-

In Drosophila Species: In fruit flies such as Drosophila melanogaster and D. sechellia, this compound is an abundant cuticular hydrocarbon in males but not in virgin females.[1][2][3] It functions as a male-specific pheromone that inhibits or reduces courtship behavior between males.[2][4][5] Furthermore, it acts as a chemical stimulant for D. melanogaster females, increasing their sexual receptivity.[2][4] This compound is transferred from males to females during mating and its subsequent synthesis in mated females serves as an anti-aphrodisiac to other males.[2]

-

In Bombus Species: this compound is found as a minor component of the labial gland secretion and the cuticle of bumblebees (Bombus spp.).[2] In social insects like bumblebees, cuticular hydrocarbons are crucial for nestmate recognition and signaling reproductive status.

-

In Lepidoptera: In certain moth species, this compound is a component of the female sex pheromone blend. In the Australian guava moth, Coscinoptycha improbana, it is one of four compounds identified in the pheromone gland extracts that elicit responses from male antennae.[6][7] Similarly, it has been identified in the female gland extracts of the raspberry bud moth, Heterocrossa rubophaga, where it enhances the attractiveness of the primary pheromone component.

Quantitative Data on this compound Occurrence

The following table summarizes the available quantitative data on the presence of this compound in the cuticular hydrocarbon profiles of selected insect species.

| Insect Species | Sex | Tissue/Source | Relative Abundance/Amount | Citation(s) |

| Drosophila melanogaster | Male | Cuticle | Abundant, principal male CHC | [4][8] |

| Drosophila melanogaster | Virgin Female | Cuticle | Absent or in trace amounts | [2] |

| Drosophila sechellia | Male | Cuticle | Abundant | [2][3] |

| Bombus spp. | - | Labial gland, Cuticle | Minor component | [2] |

| Coscinoptycha improbana | Female | Pheromone gland | Part of a 4-component blend with a ratio of 65:23.5:1.5:10 for (Z)-7-tricosene and three other compounds. | [6][7] |

| Heterocrossa rubophaga | Female | Pheromone gland | Identified as a pheromone component. |

Biosynthesis of this compound

The biosynthesis of unsaturated cuticular hydrocarbons like this compound in insects is a multi-step process primarily occurring in specialized cells called oenocytes. The pathway is closely linked to fatty acid metabolism.

The general steps for the biosynthesis of unsaturated hydrocarbons are:

-

Fatty Acid Synthesis: The process begins with the de novo synthesis of fatty acids from acetyl-CoA and malonyl-CoA by fatty acid synthases.

-

Elongation: The resulting fatty acyl-CoAs are elongated by a series of elongase enzymes to produce very long-chain fatty acids.

-

Desaturation: A specific fatty acid desaturase introduces a double bond at a specific position in the hydrocarbon chain. In the case of this compound and other related compounds in Drosophila, the desat1 gene is responsible for creating the double bond at the 7th carbon position.[9]

-

Reduction: The unsaturated very long-chain fatty acyl-CoA is then reduced to a fatty aldehyde.

-

Decarbonylation: The final step involves the oxidative decarbonylation of the fatty aldehyde to form the final hydrocarbon with one less carbon atom. This reaction is catalyzed by a P450 enzyme.

Signaling Pathway for this compound Perception

In Drosophila melanogaster, the perception of the contact pheromone this compound is mediated by the gustatory receptor Gr32a.[5] This receptor is expressed in sensory neurons located in the mouthparts and tarsi of the fly.[10] The activation of Gr32a-expressing neurons by this compound triggers specific behavioral responses, such as the suppression of male-male courtship and the promotion of male aggression.[5]

The signaling from Gr32a-expressing neurons is modulated by octopamine, the invertebrate equivalent of norepinephrine.[10][11] There is evidence of synaptic and functional connections between Gr32a-expressing neurons and octopaminergic neurons in the suboesophageal ganglion of the fly's brain.[10][11] This suggests that octopaminergic neurons act as a second-order step in this chemosensory-driven behavioral pathway. While the precise intracellular signaling cascade following the binding of this compound to Gr32a is not fully elucidated, it is known that insect gustatory receptors can function as ligand-gated ion channels.

Experimental Protocols

The analysis of this compound and other cuticular hydrocarbons typically involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Extraction of Cuticular Hydrocarbons

A common method for extracting CHCs is through solvent washing.

-

Materials:

-

Insect specimens

-

Hexane or Pentane (high purity, for chromatography)

-

Glass vials (2 mL) with inserts

-

Micropipettes

-

Nitrogen gas stream for solvent evaporation

-

-

Procedure:

-

Place a single insect (or a specific number depending on size and CHC concentration) into a clean glass vial.

-

Add a sufficient volume of hexane (e.g., 200-500 µL) to fully submerge the insect.

-

Allow the extraction to proceed for a set duration, typically 5-10 minutes.

-

Carefully remove the solvent using a micropipette and transfer it to a clean vial, leaving the insect behind.

-

Evaporate the solvent to concentrate the CHC extract. This can be done under a gentle stream of nitrogen gas.

-

Re-dissolve the dried extract in a small, precise volume of hexane (e.g., 20-50 µL) for GC-MS analysis. An internal standard can be added at this stage for quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: 1-2 µL of the extract is injected in splitless mode.

-

Inlet Temperature: Typically set between 250°C and 300°C.

-

Oven Temperature Program: A temperature gradient is used to separate the different CHCs. A representative program could be:

-

Initial temperature of 50°C, hold for 2 minutes.

-

Ramp to 200°C at a rate of 25°C/min.

-

Ramp to 320°C at a rate of 5°C/min and hold for 10-15 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-600.

-

-

Identification and Quantification:

-

Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by using mass spectral libraries (e.g., NIST).

-

Quantification is typically performed by comparing the peak area of the compound of interest to the peak area of a known amount of an internal standard.

-

Conclusion

This compound is a multifaceted cuticular hydrocarbon with significant implications for insect behavior and chemical ecology. Understanding its natural occurrence, biosynthesis, and the mechanisms of its perception provides a foundation for innovative research in pest management and the broader field of entomology. The detailed protocols and pathways presented in this guide are intended to serve as a valuable resource for scientists and researchers, facilitating further exploration into the roles of this and other semiochemicals in the intricate lives of insects. The continued study of such compounds holds promise for the development of targeted and environmentally benign approaches to influencing insect behavior for agricultural and public health benefits.

References

- 1. Genetic and neural mechanisms that inhibit Drosophila from mating with other species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 3. 美国GlpBio - 7(Z)-Tricosene | Cas# 52078-42-9 [glpbio.cn]

- 4. A Drosophila male pheromone affects female sexual receptivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hierarchical chemosensory regulation of male-male social interactions in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (Z)-7-tricosene and monounsaturated ketones as sex pheromone components of the Australian guava moth Coscinoptycha improbana: identification, field trapping, and phenology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Drosophila Cuticular Hydrocarbons Revisited: Mating Status Alters Cuticular Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Octopamine Neuromodulation Regulates Gr32a-Linked Aggression and Courtship Pathways in Drosophila Males - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Octopamine neuromodulation regulates Gr32a-linked aggression and courtship pathways in Drosophila males - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of (7Z)-7-Tricosene as a Semiochemical: A Technical Guide

(7Z)-7-Tricosene , a monounsaturated cuticular hydrocarbon, has emerged as a significant semiochemical in the insect world, playing a crucial role in a variety of behaviors ranging from sexual communication to social interactions. This technical guide provides an in-depth exploration of the evolution of this compound's function, its biosynthesis, perceptual pathways, and the experimental methodologies used to elucidate its roles. It is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, neurobiology, and pest management.

Introduction to this compound as a Semiochemical

Semiochemicals are chemical substances that carry information between organisms. This compound, a 23-carbon alkene, is a prominent component of the cuticular hydrocarbon (CHC) profile of many insect species. CHCs primarily serve as a protective barrier against desiccation, but have evolved to take on secondary roles in chemical communication. The function of this compound as a semiochemical is remarkably diverse and context-dependent, varying across different insect lineages.

In the model organism Drosophila melanogaster, this compound is a male-enriched pheromone that plays a multifaceted role in modulating social and sexual behaviors. It is known to inhibit male-male courtship, promote aggression, and act as an anti-aphrodisiac on mated females, while paradoxically increasing the sexual receptivity of virgin females.[1][2] Beyond Diptera, this compound has been identified as a key component of the sex pheromone blend in several moth species, where it often acts as a synergist, enhancing the attractiveness of the primary pheromone components.[3][4][5][6] This functional diversity highlights the evolutionary plasticity of chemical signaling pathways.

Biosynthesis of this compound

The biosynthesis of this compound, like other long-chain CHCs, is intricately linked to fatty acid metabolism and primarily occurs in specialized cells called oenocytes.[7][8] The pathway involves a series of enzymatic steps, including fatty acid synthesis, elongation, desaturation, and a final decarboxylation step.

Key Biosynthetic Steps:

-

Fatty Acid Synthesis: The process begins with the de novo synthesis of fatty acids from acetyl-CoA and malonyl-CoA by fatty acid synthase (FAS).

-

Elongation: The resulting fatty acyl-CoAs are then elongated by a series of elongases to produce very-long-chain fatty acids (VLCFAs).

-

Desaturation: A specific desaturase introduces a double bond at the 7th position of the carbon chain, creating the (Z)-7 configuration.

-

Reduction and Decarboxylation: The unsaturated VLCFA is then reduced to a fatty aldehyde and subsequently converted to this compound through oxidative decarbonylation, a reaction catalyzed by a cytochrome P450 enzyme.

dot

Caption: Biosynthesis pathway of this compound.

Perception and Signaling Pathway of this compound

The perception of this compound in Drosophila melanogaster is mediated by the gustatory system. The primary receptor identified for this semiochemical is the gustatory receptor Gr32a .[9] This receptor is expressed in chemosensory neurons located in the fly's legs and proboscis.

Upon binding of this compound to Gr32a, a signaling cascade is initiated that ultimately leads to a behavioral response. Recent studies have shown that Gr32a-expressing sensory neurons synapse with octopaminergic neurons in the subesophageal ganglion of the fly brain.[10] Octopamine, the invertebrate analog of norepinephrine, is a key neuromodulator involved in regulating aggression and other social behaviors. This connection suggests a direct pathway from chemosensory detection to the modulation of complex behaviors.

dot

Caption: Signaling pathway for this compound perception.

Quantitative Data on this compound

The amount of this compound can vary significantly between sexes and species, reflecting its diverse roles in chemical communication.

| Species | Sex | Mean Amount (ng/fly) ± SEM | Reference |

| Drosophila melanogaster | Male | 135.2 ± 10.4 | [11] |

| Drosophila melanogaster | Female | 12.3 ± 1.5 | [11] |

| Drosophila simulans | Male | 10.1 ± 1.2 | [11] |

| Drosophila simulans | Female | 9.8 ± 1.1 | [11] |

| Drosophila erecta | Male | 150.7 ± 18.2 | [11] |

| Drosophila erecta | Female | 0 | [11] |

| Drosophila virilis | Male | 20.5 ± 2.9 | [11] |

| Drosophila virilis | Female | 0 | [11] |

In some moth species, the synergistic effect of this compound on the attraction of males to the primary sex pheromone has been quantified.

| Moth Species | Primary Pheromone | This compound Dose | % Increase in Male Trap Catch | Reference |

| Heterocrossa rubophaga | (7Z)-nonadecen-11-one | 300 µg | >100% | [3][6] |

| Coscinoptycha improbana | (Z)-7-octadecen-11-one | - | Synergistic effect observed | [4][5] |

Experimental Protocols

The study of this compound as a semiochemical relies on a combination of chemical analysis and behavioral assays.

Cuticular Hydrocarbon Extraction and Analysis

Objective: To extract and identify CHCs from insect cuticles.

Methodology:

-

Extraction: Individual insects are placed in a glass vial with a non-polar solvent such as hexane or pentane for a specific duration (e.g., 5-10 minutes) to dissolve the cuticular lipids.

-

Concentration: The solvent is then carefully evaporated under a gentle stream of nitrogen to concentrate the CHC extract.

-

Analysis: The concentrated extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Gas Chromatography (GC): Separates the different hydrocarbon components based on their volatility and interaction with the GC column.

-

Mass Spectrometry (MS): Fragments the individual components and provides a mass spectrum, which allows for their identification by comparing the fragmentation pattern to known standards and libraries.

-

dot

Caption: Workflow for cuticular hydrocarbon analysis.

Drosophila Behavioral Assays

Objective: To quantify the effects of this compound on courtship and aggression in Drosophila melanogaster.

Methodology:

-

Courtship Assay:

-

A single male fly is placed in a small observation chamber with a target fly (e.g., a virgin female, a mated female, or another male).

-

The behavior of the male is recorded for a set period (e.g., 10 minutes).

-

Courtship behaviors, such as orientation, tapping, wing vibration, and copulation attempts, are scored to calculate a courtship index.

-

-

Aggression Assay:

-

Two male flies are placed in a small arena, often with a food resource or a female to compete for.

-

Aggressive behaviors, such as lunging, boxing, and holding, are recorded and quantified over a specific time period.

-

For both assays, experimental manipulations can include using flies with genetic modifications (e.g., Gr32a mutants) or perfuming flies with synthetic this compound to directly test its behavioral effects.

Evolutionary Perspective

The evolution of this compound as a semiochemical showcases the principle of exaptation , where a trait that evolved for one function is co-opted for a new function. The primary role of CHCs is desiccation resistance, a critical adaptation for terrestrial life. The physical and chemical properties of these molecules, such as their volatility and structural diversity, made them suitable candidates for evolving into communication signals.

The functional divergence of this compound is evident across different insect orders. In the more ancestral insect lineages, the role of CHCs in communication is less pronounced. In groups like Diptera and Lepidoptera, specific CHCs like this compound have been refined through natural and sexual selection to convey precise information about species, sex, and reproductive status.

The presence of this compound in the pheromone blends of distantly related moth species suggests either convergent evolution or the retention of an ancestral signaling molecule. Further comparative studies across a broader range of insect taxa are needed to fully unravel the evolutionary trajectory of this versatile semiochemical.

Conclusion

This compound stands out as a remarkable example of how a single molecule can evolve to mediate a wide array of behaviors. Its journey from a component of the protective cuticular layer to a key player in sexual and social communication underscores the adaptability of chemical signaling systems in insects. A thorough understanding of the biosynthesis, perception, and behavioral effects of this compound not only provides fundamental insights into the evolution of communication but also offers potential avenues for the development of novel pest management strategies that target these specific chemical signaling pathways. The methodologies outlined in this guide provide a framework for continued research into the fascinating world of insect semiochemicals.

References

- 1. api.pageplace.de [api.pageplace.de]

- 2. Phenotypic Plasticity of Cuticular Hydrocarbon Profiles in Insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evolution of Cuticular Hydrocarbons in the Hymenoptera: a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Development and Functions of Oenocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of Insect Oenocytes in Physiology and Their Relevance to Human Metabolic Diseases | Laboratory of Norbert Perrimon, Ph.D. [perrimon.med.harvard.edu]

- 8. Roles of Insect Oenocytes in Physiology and Their Relevance to Human Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hierarchical chemosensory regulation of male-male social interactions in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Octopamine neuromodulation regulates Gr32a-linked aggression and courtship pathways in Drosophila males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.mpg.de [pure.mpg.de]

The Behavioral Response of Musca domestica to (7Z)-7-Tricosene: A Technical Guide

(Z)-9-Tricosene, also known as muscalure, is the primary sex pheromone produced by the female house fly, Musca domestica, to attract males for mating. This cuticular hydrocarbon plays a critical role in short-range chemical communication, influencing a suite of behaviors essential for successful reproduction. This technical guide provides an in-depth analysis of the behavioral responses elicited by (Z)-9-tricosene, details the experimental protocols used to quantify these behaviors, and presents a hypothetical model of the underlying signaling pathway. The information is tailored for researchers, scientists, and professionals in drug development and pest management.

Behavioral Responses: Attraction and Mating Stimulation

(Z)-9-Tricosene is a key modulator of male house fly sexual behavior. Its primary functions are to act as a short-range attractant and a copulatory stimulant. Research has consistently shown that the presence of (Z)-9-tricosene significantly increases mating-related behaviors in males.

Key behavioral responses include:

-

Increased Mating Strikes: Males exhibit a significantly higher number of "mating strikes"—the sequence of orientation, jumping, and landing on a target—in the presence of (Z)-9-tricosene.[1][2]

-

Arrestant Effect: While (Z)-9-tricosene initiates courtship, other cuticular hydrocarbons, such as methylalkanes, are responsible for an "arrestant effect," increasing the amount of time a male spends with a potential mate.[1]

-

Synergistic Effects: The behavioral potency of (Z)-9-tricosene is often enhanced by the presence of other cuticular hydrocarbons found on female flies, indicating that a specific blend of compounds is crucial for the full courtship sequence.[1]

-

Field Attraction: In field settings, traps baited with (Z)-9-tricosene catch significantly more house flies, including both males and females, compared to unbaited control traps.[3][4][5] This suggests a role as an aggregation pheromone in addition to a sex pheromone.[5]

Quantitative Data Summary

The following tables summarize quantitative data from key studies, illustrating the impact of (Z)-9-tricosene on Musca domestica behavior.

| Treatment | Model | Mean No. of Mating Strikes (per 15 min) |

| (Z)-9-Tricosene | Knot | 21.0 |

| (Z)-9-Tricosene | Male Fly | 42.1 |

| (Z)-9-Tricosene | Female Fly | 46.2 |

| Hexane Control | Knot | 1.1 |

| Hexane Control | Male Fly | 2.9 |

| Hexane Control | Female Fly | 2.8 |

| Data adapted from Adams, T. S., & Holt, G. G. (1987). The study demonstrates that treatments containing (Z)-9-tricosene resulted in significantly more mating strikes than hexane controls, regardless of the model used.[1] |

| Trap Type | Treatment | Total No. of M. domestica Caught |

| Plywood Sticky Trap with Fish Meal | (Z)-9-Tricosene in Acetone | 152 |

| Plywood Sticky Trap with Fish Meal | (Z)-9-Tricosene in Hexane | 136 |

| Plywood Sticky Trap with Fish Meal | Control (Solvent only) | 34 |

| Plywood Sticky Trap (Glue only) | Control | 21 |

| Data adapted from Bino Sundar, S. T., et al. (2013). This field study shows that traps baited with (Z)-9-Tricosene caught significantly more house flies than control traps.[4] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for common bioassays used to evaluate the effects of (Z)-9-tricosene.

Pseudofly Mating Strike Bioassay

This laboratory assay quantifies the copulatory stimulant effect of (Z)-9-tricosene.

-

Insect Rearing:

-

Stimulus Preparation and Application:

-

Bioassay Procedure:

-

The experiment is conducted in a clear test chamber.

-

A defined number of test males (e.g., 5) are released into the chamber and allowed to acclimate.

-

A pheromone-treated or control model is introduced.

-

The number of mating strikes directed at the model is counted over a fixed period (e.g., 15 minutes).[1]

-

The experiment is replicated multiple times.

-

-

Statistical Analysis:

-

Data are typically analyzed using Analysis of Variance (ANOVA) to determine significant differences between treatments.

-

Post-hoc tests (e.g., Student-Newman-Keuls) are used to compare means.[1]

-

Olfactometer Attraction Bioassay

This assay measures the chemo-orientation response of flies to airborne stimuli.

-

Apparatus:

-

Insect and Stimulus Preparation:

-

Flies are often starved (e.g., deprived of food and water for 15 hours) to increase their motivation to respond.[8]

-

A known concentration of (Z)-9-tricosene is applied to a substrate (e.g., filter paper) and placed in the "treatment" arm of the olfactometer. The "control" arm contains a solvent-treated substrate.

-

-

Bioassay Procedure:

Visualizations: Workflows and Pathways

To clarify the complex processes involved in this research, the following diagrams illustrate a typical experimental workflow, the logical relationships between chemical cues and behavior, and a hypothetical signaling pathway for pheromone perception.

Hypothetical Signaling Pathway for Pheromone Perception

While the specific olfactory receptors for (Z)-9-tricosene in M. domestica have not been fully characterized, the perception of cuticular hydrocarbons in insects generally follows a conserved pathway. The following diagram illustrates this hypothetical model.

-

Binding: Pheromone molecules enter the sensillum lymph through pores in the antenna and are bound by Odorant-Binding Proteins (OBPs).

-

Transport: OBPs transport the hydrophobic pheromone across the aqueous lymph to the dendritic membrane of an Olfactory Sensory Neuron (OSN).

-

Reception: The pheromone-OBP complex interacts with a specific Olfactory Receptor (OR) protein complex embedded in the OSN membrane.

-

Transduction: This binding event opens an ion channel, leading to the depolarization of the neuron's membrane.

-

Signal Transmission: The resulting action potential travels down the axon of the OSN to a specific glomerulus within the antennal lobe of the brain for initial processing.

-

Higher Processing: From the antennal lobe, signals are relayed to higher brain centers, such as the mushroom bodies, where the information is integrated to elicit a specific behavioral response.

References

- 1. 2024.sci-hub.box [2024.sci-hub.box]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of three (Z)-9-tricosene formulations for control of Musca domestica (Diptera: Muscidae) in caged-layer poultry units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (Z)-9-Tricosene based Musca domestica lure study on a garbage dump yard using plywood sticky trap baited with fish meal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. OLFACTOMETRY BIOASSAY STUDIES ON BEHAVIOUR OF HOUSE FLIES TOWARDS DIFFERENT FOOD BAITS IN VITRO | Indian Journal of Veterinary and Animal Sciences Research [epubs.icar.org.in]

- 8. thaiscience.info [thaiscience.info]

The Anti-Aphrodisiac Role of (7Z)-7-Tricosene: A Technical Guide

ABSTRACT

(7Z)-7-Tricosene, a cuticular hydrocarbon predominantly found on male Drosophila melanogaster, plays a crucial role in modulating social and sexual behaviors. This technical guide provides an in-depth analysis of its function as an anti-aphrodisiac, particularly in the context of inhibiting male-male courtship and influencing female receptivity. We consolidate quantitative data from key studies, detail the experimental protocols for behavioral and chemical analyses, and present visual representations of the underlying signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, neurobiology, and pest management.

INTRODUCTION

Chemical communication is a fundamental aspect of insect behavior, governing interactions such as mate recognition, aggregation, and territorial disputes.[1] Pheromones, as chemical signals that trigger innate responses in conspecifics, are of particular interest.[2][3] In Drosophila melanogaster, a model organism for genetic and neurobiological research, a complex bouquet of cuticular hydrocarbons (CHCs) serves as a primary mode of non-volatile chemical communication.[4][5]

Among these CHCs, this compound (7-T) has been identified as a key semiochemical with pleiotropic effects.[2][6] It is a male-enriched hydrocarbon that has been demonstrated to act as an anti-aphrodisiac by suppressing male-male courtship.[6][7][8] Furthermore, it is transferred to females during mating, thereby reducing their attractiveness to other males.[9][10][11] Interestingly, while acting as a male-repellent, 7-T also functions as a chemical stimulant for female mating receptivity.[7][12][13] This guide delves into the technical details of these functions, presenting the quantitative evidence, the methods used to obtain it, and the neural circuits that mediate these complex behaviors.

DATA PRESENTATION

The following tables summarize the quantitative data from seminal studies on the behavioral effects of this compound.

Table 1: Effect of this compound on Male-Male Courtship and Aggression in Drosophila melanogaster

| Genotype/Treatment of Target Male | Courtship Index (CI) | Aggression Index (AI) | Reference |

| Wild-type (Canton-S) | Low | High | Wang et al., 2011 |

| Oenocyte-less (oe-) (CHC-deficient) | High | Low | Wang et al., 2011 |

| oe- + synthetic 7-T (~30% of wild-type) | Significantly Reduced | Significantly Increased | Wang et al., 2011[14] |

| oe- + synthetic 7-T (~2-fold of wild-type) | Further Reduced | Further Increased | Wang et al., 2011[14] |

| Gr32a knockout | High (no suppression by 7-T) | Low (no promotion by 7-T) | Wang et al., 2011[6][15] |

Table 2: Effect of this compound on Female Mating Behavior in Drosophila melanogaster

| Genotype of Male | Amount of 7-T (ng) | Mating Success (%) | Mating Latency (min) | Reference |

| desat1 mutant | 63 | ~55 | ~22 | Grillet et al., 2006[7] |

| Wild-type (N2) | 450 | ~80 | ~15 | Grillet et al., 2006[7] |

| EP line (overexpressing desat1) | 1294 | ~95 | ~10 | Grillet et al., 2006[7] |

| desat1 mutant perfumed with 7-T (~70-90 ng) | ~70-90 | Increased | Decreased | Grillet et al., 2006[7] |

Table 3: Transfer and Synthesis of this compound in Females Post-Mating

| Time Post-Mating | Amount of 7-T on Female | Source of 7-T | Effect on Attractiveness | Reference |

| Virgin | Almost absent | N/A | High | Scott, 1986[9][10] |

| 0-3 hours | Significantly above virgin levels | Male transfer | Decreased | Scott, 1986[9][10] |

| 6+ hours | Increased | Female synthesis | Decreased | Scott, 1986[9][10] |

EXPERIMENTAL PROTOCOLS

This section provides detailed methodologies for key experiments cited in this guide.

Drosophila Courtship and Aggression Assays

Objective: To quantify the effects of this compound on male-male courtship and aggression.

Materials:

-

Drosophila melanogaster of desired genotypes (e.g., wild-type, oenocyte-less, Gr32a mutants).

-

Standard fly food and vials.

-

Courtship/aggression chambers (e.g., small, circular chambers, approximately 10-20 mm in diameter).

-

Dissection microscope or video recording setup.

-

Synthetic this compound (dissolved in a volatile solvent like hexane).

-

Vortex mixer.

Procedure:

-

Fly Rearing and Collection:

-

Rear flies on standard medium at 25°C on a 12:12 hour light:dark cycle.

-

Collect virgin males and females within 8 hours of eclosion and age them individually for 3-5 days to ensure sexual maturity and social naivety.

-

-

Preparation of Target Males:

-

For perfuming experiments, place oenocyte-less (oe-) males in a clean vial.

-

Add a solution of synthetic this compound in hexane to the vial.

-

Gently vortex the vial to evenly coat the flies.

-

Allow the solvent to evaporate completely before the assay.

-

-

Behavioral Observation:

-

Introduce a pair of males into the observation chamber.

-

Record their interactions for a defined period (e.g., 10-30 minutes).

-

Score behaviors such as:

-

Courtship: Unilateral wing extension, tapping, licking, attempted copulation. The Courtship Index (CI) is often calculated as the percentage of time the male spends performing any of these behaviors.[16][17]

-

Aggression: Lunging, boxing, holding. The Aggression Index (AI) can be quantified as the frequency or duration of these aggressive acts.

-

-

-

Data Analysis:

-

Compare the behavioral indices between different experimental groups using appropriate statistical tests (e.g., ANOVA, t-test).

-

Cuticular Hydrocarbon (CHC) Analysis

Objective: To quantify the amount of this compound and other CHCs on individual flies.

Materials:

-

Gas chromatograph-mass spectrometer (GC-MS).

-

Hexane (or other suitable non-polar solvent).

-

Glass vials with inserts.

-

Internal standard (e.g., n-alkane of a different chain length not present in the flies).

-

Vortex mixer.

-

Nitrogen evaporator.

Procedure:

-

Extraction:

-

Place a single fly (or a small group) in a glass vial with a known amount of internal standard dissolved in hexane.

-

Vortex for a short period (e.g., 1-2 minutes) to extract the CHCs.[18]

-

Remove the fly from the vial.

-

-

Sample Preparation:

-

Concentrate the hexane extract under a gentle stream of nitrogen to the desired volume.

-

-

GC-MS Analysis:

-

Inject a small volume of the extract into the GC-MS.

-

Use a temperature program that effectively separates the different CHCs. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the long-chain hydrocarbons.[18][19]

-

The mass spectrometer is used to identify the individual compounds based on their fragmentation patterns.

-

-

Quantification:

-

Integrate the peak areas of this compound and the internal standard.

-

Calculate the absolute amount of this compound by comparing its peak area to that of the known amount of the internal standard.

-

VISUALIZATIONS

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

Signaling Pathway of this compound in Male Drosophila

Caption: Signaling pathway of this compound in male Drosophila.

Experimental Workflow for Behavioral Analysis

Caption: Experimental workflow for behavioral analysis.

Logical Relationship of this compound's Dual Function

Caption: Logical relationship of this compound's dual function.

CONCLUSION

This compound is a multifaceted pheromone in Drosophila melanogaster that serves as a potent anti-aphrodisiac in the context of male-male interactions, effectively suppressing courtship and promoting aggression. This function is primarily mediated by the gustatory receptor Gr32a and a downstream neural circuit involving octopaminergic neurons. Concurrently, it enhances female sexual receptivity, highlighting its complex and context-dependent roles in chemical communication. The quantitative data and detailed protocols presented in this guide provide a comprehensive resource for researchers aiming to further elucidate the mechanisms of pheromonal communication and its potential applications in areas such as pest management and the development of novel behavioral modifiers. Future research should focus on identifying the complete downstream neural circuitry and the specific receptors in females that mediate the aphrodisiac effect of this compound.

References

- 1. Multimodal chemosensory circuits controlling male courtship in Drosophila [stacks.cdc.gov]

- 2. Pheromones mediating copulation and attraction in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drosophila Cuticular Hydrocarbons Revisited: Mating Status Alters Cuticular Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. Hierarchical chemosensory regulation of male-male social interactions in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Drosophila male pheromone affects female sexual receptivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drosophila Pheromone-Sensing Neurons Expressing the ppk25 Ion Channel Subunit Stimulate Male Courtship and Female Receptivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sexual mimicry regulates the attractiveness of mated Drosophila melanogaster females - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sexual mimicry regulates the attractiveness of mated Drosophila melanogaster females - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Contact-Chemosensory Evolution Underlying Reproductive Isolation in Drosophila Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Drosophila male pheromone affects female sexual receptivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. "The genetic basis of male Drosophila attraction to female 7,11-HD pher" by Elise Wong, Tobias Jehn et al. [digitalcommons.dartmouth.edu]

- 17. researchgate.net [researchgate.net]

- 18. Adaptive dynamics of cuticular hydrocarbons in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Preparation of Drosophila Larval Samples for Gas Chromatography-Mass Spectrometry (GC-MS)-based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Electrophysiological Responses to (7Z)-7-Tricosene in Insect Antennae: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

(7Z)-7-Tricosene is a long-chain monoene cuticular hydrocarbon that plays a significant role as a semiochemical in various insect species. In Drosophila melanogaster, it is a male-enriched cuticular hydrocarbon that has been implicated in modulating social behaviors such as courtship and aggression[1][2]. While primarily perceived through gustatory receptors in the context of close-range interactions, volatile components of cuticular hydrocarbons can also be detected by the olfactory system[3]. Understanding the electrophysiological responses to this compound is crucial for elucidating the neural circuits that govern these behaviors and for developing novel pest management strategies that target insect olfaction.

This technical guide provides a comprehensive overview of the electrophysiological techniques used to investigate the antennal responses to this compound, detailed experimental protocols, and the current understanding of the underlying signaling pathways.

Core Electrophysiological Techniques

The primary methods for studying the electrical activity of insect olfactory sensory neurons (OSNs) in response to odorants are Electroantennography (EAG) and Single-Sensillum Recording (SCR).

Electroantennography (EAG)

EAG measures the summed potential of multiple OSNs across the antenna in response to an odorant stimulus. It provides a general assessment of antennal sensitivity to a particular compound.

Single-Sensillum Recording (SCR)

SCR is a more refined technique that records the action potentials (spikes) from individual OSNs housed within a single sensillum. This method allows for the detailed characterization of the response properties of specific neuron types, including their sensitivity and selectivity to different odorants[4][5][6].

Experimental Protocols

The following sections provide detailed methodologies for performing EAG and SCR experiments to assess the responses to this compound.

Electroantennography (EAG) Protocol

Objective: To measure the overall olfactory response of an insect antenna to varying concentrations of this compound.

Materials:

-

This compound (≥95% purity)

-

Solvent (e.g., hexane or paraffin oil)

-

Intact insect (e.g., Drosophila melanogaster)

-

Micromanipulators

-

Glass capillary electrodes

-

Ag/AgCl wires

-

Electrode holder

-

Amplifier and data acquisition system

-

Air stimulus controller

-

Charcoal-filtered and humidified air source

-

Odor delivery system (e.g., Pasteur pipettes with filter paper)

Procedure:

-

Insect Preparation:

-

Immobilize the insect. For smaller insects like Drosophila, this can be done by inserting them into a pipette tip with the head and antennae exposed.

-

Mount the immobilized insect on a microscope slide or a custom holder.

-

Use fine forceps or wax to position and fix one antenna to a support to prevent movement.

-

-

Electrode Preparation:

-

Pull glass capillaries to a fine tip.

-

Fill the capillaries with an electrolyte solution (e.g., 0.1 M KCl).

-

Insert Ag/AgCl wires into the capillaries to serve as electrodes.

-

-

Electrode Placement:

-

Under a microscope, carefully insert the recording electrode into the distal end of the antenna.

-

Insert the reference electrode into the insect's head or another part of the body (e.g., the eye).

-

-

Stimulus Preparation:

-

Prepare serial dilutions of this compound in the chosen solvent (e.g., 1 ng/µl, 10 ng/µl, 100 ng/µl, 1 µg/µl).

-

Apply a known volume (e.g., 10 µl) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.

-

Prepare a control pipette with the solvent alone.

-

-

Data Recording:

-

Deliver a continuous stream of charcoal-filtered, humidified air over the antenna.

-

Present the stimuli by puffing air through the Pasteur pipettes for a defined duration (e.g., 0.5 seconds).

-

Record the resulting depolarization of the antennal potential.

-

Present stimuli from the lowest to the highest concentration, with a control stimulus presented at the beginning and end of the series.

-

Allow sufficient time between stimuli for the antenna to return to its baseline potential.

-

-

Data Analysis:

-